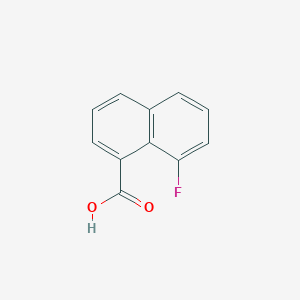

8-Fluoro-1-naphthoic acid

Overview

Description

8-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2 . It has a molecular weight of 190.17 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of a compound known as 15 to 6 using HF–pyridine . The reaction works well at 60 °C and at room temperature, although it takes more than 2 days to complete at room temperature . The reaction yields 6 in 87% to 90% yields with consistently low levels of the des-fluoro impurity .

Molecular Structure Analysis

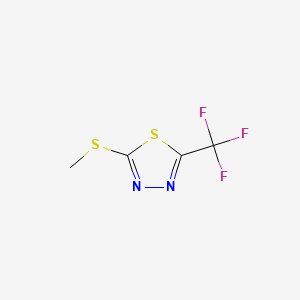

This compound contains a total of 22 bonds; 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, derivatives of 1,8-Naphthalimide have been synthesized via an aromatic nucleophilic substitution reaction . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Derivative Formation 8-Fluoro-1-naphthoic acid and its derivatives have been synthesized through various methods. The synthesis of mono- and difluoronaphthoic acids like this compound involves the adaptation of classical reactions and new synthesis routes. These compounds are crucial as they serve as structural units in biologically active compounds. Notably, the synthesis of these acids contributes to the development of aryl carboxamides found in several biologically active compounds (Tagat et al., 2002).

Chemical Reactions and Properties Ortho-fluoro or methoxy groups in 1- and 2-naphthoic acids, like this compound, can undergo substitution reactions to form substituted naphthoic acids. This process, which involves organolithium and Grignard reagents, does not require a metal catalyst or protection of the carboxyl group, showcasing the chemical versatility of naphthoic acids in reaction settings (Aissaoui et al., 2012).

Photophysical and Material Applications

Fluorescence and Material Science this compound derivatives are explored in the realm of analytical chemistry, materials chemistry, and biochemistry. Their derivatives, like 1,8-naphthalimide, exhibit excellent photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift. These properties make them suitable for ion detection, molecular recognition, and bioimaging, marking their importance in developing powerful fluorescent chemosensors (Dong et al., 2020). Additionally, the photophysical properties of polymerizable 1,8-naphthalimide dyes and their copolymers with styrene have been investigated, focusing on their potential as fluorescent sensors for metal cations, highlighting their utility in analytical devices for signaling the presence of protons and metal cations (Grabchev et al., 2008).

Biochemical and Environmental Studies

Biodegradation Pathways In environmental studies, the biodegradation pathway of polycyclic aromatic hydrocarbons like naphthalene, with carboxylation as an initial step, has been explored. Carboxylated derivatives of naphthalene, potentially including this compound, play a role in these pathways, indicating their relevance in understanding the environmental fate of these compounds (Zhang & Young, 2004).

Fluorescence Sensing and Imaging

Sensory Applications and Imaging 1,8-Naphthalimide derivatives, potentially including those derived from this compound, have been utilized in the construction of fluorescent and colorimetric chemosensors for tracking metal ions in various systems. Their distinct photophysical properties make them prime candidates for developing sensors with high selectivity and sensitivity (Aderinto & Imhanria, 2018).

Safety and Hazards

8-Fluoro-1-naphthoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

8-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLKWNFNGFWAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446032 | |

| Record name | 8-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405196-33-0 | |

| Record name | 8-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

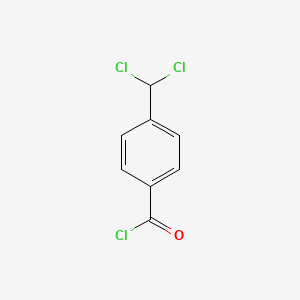

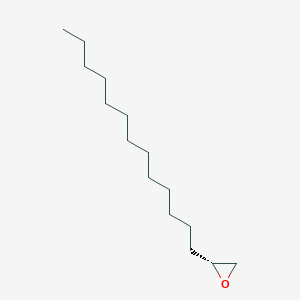

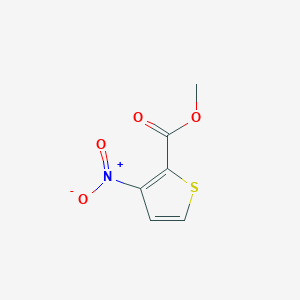

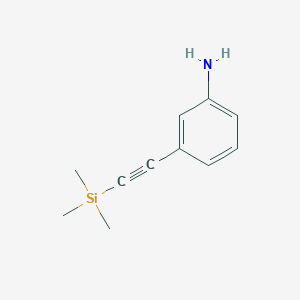

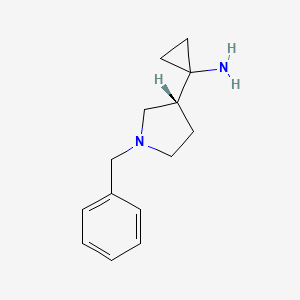

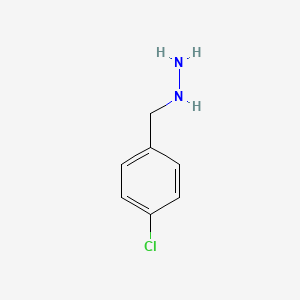

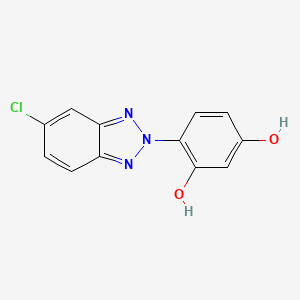

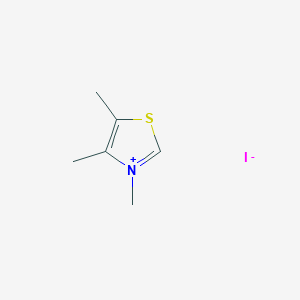

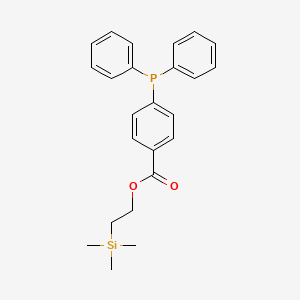

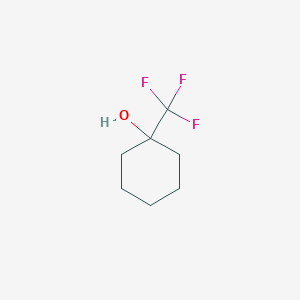

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.